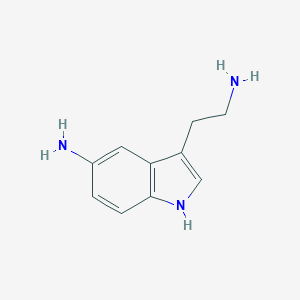

4-Dimethylaminobenzylamine

概要

説明

Gabapentin enacarbil is a long acting form of gabapentin that is used for restless leg syndrome and for painful postherpetic neuropathy. Gabapentin enacarbil and gabapentin are associated with a low rate of transient serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury.

科学的研究の応用

Synthetic Technology and Industrial Applications : It serves as an important intermediate for organic synthesis, widely used in medicine, pesticide, and chemical fields. A study improved the process of synthesizing N,N-Dimethyl-4-nitrobenzylamine, a related compound, noting its low production cost and environmental friendliness (Wang Ling-ya, 2015).

Pharmacology and Toxicology : A derivative, 25I-NBOMe, a N-methoxybenzyl-substituted phenethylamine, has been studied for its severe toxicity and serotoninergic effects, highlighting the importance of understanding such compounds in clinical toxicology (S. Hill et al., 2013).

Bioanalytical Method Development : In a study, 4-dimethylaminopyridine (DMAP), a similar compound, was used to stabilize 4-fluorobenzyl chloride in human plasma, demonstrating its utility in developing sensitive and robust bioanalytical methods (Eric Yang et al., 2005).

Metabolism Studies of Psychoactive Substances : The metabolic profile of N-2-methoxybenzylated compounds (NBOMes) was investigated to understand their metabolism in various biological systems, underlining the significance of such compounds in pharmacokinetic studies (A. Šuláková et al., 2021).

Antidepressant Research : A derivative, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, was synthesized and tested for antidepressant activity, demonstrating its potential in developing new antidepressant drugs (F. Wessels et al., 1980).

Chemical Analysis Techniques : Used for the highly sensitive and simple precolumn derivatization method for simultaneous determination of 5-hydroxyindoles and catecholamines in plasma and urine (H. Iizuka et al., 1999).

Drug Delivery and Tissue Engineering : Encapsulated in poly(lactic acid) (PLA) membranes, certain analogs of 4-dimethylaminobenzylamine have applications in controlled drug release systems and tissue engineering (GA. Alcántara Blanco et al., 2020).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

将来の方向性

4-Dimethylaminobenzylamine is a versatile chemical compound with numerous scientific applications. It finds use in research as a catalyst, reagent, and building block, enabling advancements in various fields including organic synthesis and pharmaceutical development.

Relevant Papers One relevant paper describes the use of this compound as a sensitive chemiluminescence derivatization reagent for 5-hydroxyindoles and its application to their quantification in human platelet-poor plasma .

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Mode of Action

It is proposed that this compound may bind to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .

Biochemical Pathways

It is known that the metabolism of a cell consists of an elaborate network of interconnected pathways that enable the synthesis and breakdown of molecules . Any compound that interacts with these pathways can potentially affect the overall metabolic activity of the cell.

Pharmacokinetics

For instance, a study on a development candidate MRTX1719, a synthetic lethal inhibitor of the PRMT5 MTA complex for the treatment of MTAP-Deleted Cancers, showed that the compound was stable in human serum over 72 hours .

Result of Action

It is proposed that this compound may influence the structure and function of proteins and other biological molecules, potentially leading to alterations in their activity .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

生化学分析

Biochemical Properties

The role of 4-(Aminomethyl)-N,N-dimethylaniline in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules, contributing to a variety of biochemical processes

Cellular Effects

The effects of 4-(Aminomethyl)-N,N-dimethylaniline on various types of cells and cellular processes are complex. It has been suggested that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-(Aminomethyl)-N,N-dimethylaniline is not well-defined. It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The metabolic pathways that 4-(Aminomethyl)-N,N-dimethylaniline is involved in are not well-characterized. It is hypothesized that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

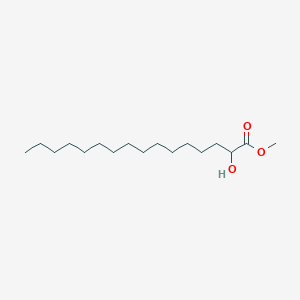

IUPAC Name |

4-(aminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJZOFLRRJQYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940965 | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-74-2, 19293-58-4 | |

| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S273H97VEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Dimethylaminobenzylamine useful in analyzing biological samples?

A1: this compound shows promise as a derivatization reagent for enhancing the detection of specific molecules in biological samples. [, ] This means it can react with target molecules, like 5-hydroxyindoles (a class of neurotransmitters including serotonin), making them easier to detect and quantify using techniques like HPLC (High-Performance Liquid Chromatography) with fluorescence detection. [, ]

Q2: Does this compound behave similarly to other chemical reagents?

A2: Interestingly, research indicates that this compound shares some similarities with Ninhydrin and Alloxan in specific color reactions. [] These compounds are known to produce colored products when reacting with certain types of molecules, particularly those containing amine groups. While this compound generally follows this trend, there are exceptions, as seen with its reaction with benzylaniline and, notably, with itself. [] This suggests that subtle structural differences can significantly impact the reactivity and color formation in these reactions.

Q3: Why does the color change for this compound in paper chromatography sometimes seem inconsistent?

A3: The color change observed for this compound during paper chromatography can be influenced by environmental factors, particularly moisture in the air. [] This highlights the importance of controlling humidity during experiments and analyses involving this compound to ensure reliable and reproducible results.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。